N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds characterized by the presence of sulfur and nitrogen in their structure. This specific compound features a dichlorobenzothiazole moiety and a pyrrolidine derivative, making it of interest in various scientific applications due to its potential biological activities.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide various derivatives and related compounds for research purposes. The specific identification of the compound can be referenced by its Chemical Abstracts Service number (CAS), which is essential for cataloging and sourcing chemicals in laboratories.
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is classified as an organic compound with the following characteristics:
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves several steps:
The reaction conditions typically include:
The molecular structure of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can be represented using various structural formulas:
ClC1=C(C(=C(S1)C(=O)NCC(=O)C2CCNC(=O)C2=O)Cl)C=CKey molecular data includes:
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can participate in several chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with biological targets:
The physical properties of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide include:
Chemical properties encompass:
Relevant data includes:
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific uses:
This comprehensive analysis highlights the significance of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide in both research and industrial applications. Its diverse chemical properties and potential biological activities make it a valuable compound in various fields of study.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: